molecular formula C9H17NO4 B558362 Boc-L-beta-homoalanine CAS No. 158851-30-0

Boc-L-beta-homoalanine

Cat. No. B558362
M. Wt: 203,24 g/mole
InChI Key: PYNDHEONPQYIAN-LURJTMIESA-N
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Description

Boc-L-beta-homoalanine is a noteworthy derivative of beta-homoalanine and serves as an essential constituent in the production of peptides and mimics . It is also known as Boc-L-β-HomoAla-OH or (S)-3-(Boc-amino)butyric acid .


Synthesis Analysis

While specific synthesis methods for Boc-L-beta-homoalanine were not found in the search results, it is known to be used as a building block for peptide synthesis . More detailed information about its synthesis might be available in specialized chemical literature or databases.


Physical And Chemical Properties Analysis

Boc-L-beta-homoalanine appears as a white to off-white powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 339.5±25.0 °C . It is slightly soluble in water .

Scientific Research Applications

“Boc-L-beta-homoalanine” is a noteworthy derivative of beta-homoalanine . It serves as an essential constituent in the production of peptides and mimics . Its effectiveness as a medicinal substance, especially with reference to treating devastating afflictions like Parkinson’s, Alzheimer’s, and multiple sclerosis, has been the focal point of discussion in relevant studies .

The molecular formula of Boc-L-beta-homoalanine is C9H17NO4, and its molecular weight is 203.24 g/mol . It appears as a solid powder and should be stored in a dark place, sealed in dry, at room temperature .

  • Dual Protection of Amino Functions Involving Boc

    • Field : Chemistry
    • Application Summary : Boc-L-beta-homoalanine is used in the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Method of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
    • Results : Boc-protection has been successfully used in peptide synthesis and continues to play an important role in this context . It has also been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
  • Production of Peptides and Mimics

    • Field : Pharmaceutical Sciences
    • Application Summary : Boc-L-beta-homoalanine serves as an essential constituent in the production of peptides and mimics .
    • Method of Application : The specific methods of application in the production of peptides and mimics would depend on the specific synthesis process being used .
    • Results : The use of Boc-L-beta-homoalanine in the production of peptides and mimics has been found to be effective .
  • Synthesis of Multifunctional Targets

    • Field : Chemistry
    • Application Summary : Boc-L-beta-homoalanine is used in the synthesis of multifunctional targets. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Method of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
    • Results : Boc-protection has been successfully used in peptide synthesis and continues to play an important role in this context . It has also been applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
  • Treatment of Neurological Disorders

    • Field : Medicine
    • Application Summary : Boc-L-beta-homoalanine’s effectiveness as a medicinal substance, especially with reference to treating devastating afflictions like Parkinson’s, Alzheimer’s, and multiple sclerosis, has been the focal point of discussion in relevant studies .
    • Method of Application : The specific methods of application in the treatment of these neurological disorders would depend on the specific treatment protocol being used .
    • Results : The use of Boc-L-beta-homoalanine in the treatment of these neurological disorders has been found to be effective .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420711
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-beta-homoalanine

CAS RN

158851-30-0
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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